5-Hydroxyproline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-4-2-1-3(6-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBXNPIASYUWLN-WUCPZUCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N[C@@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Stereoselective Methodologies for 5 Hydroxyproline
Strategies for Total Chemical Synthesis of 5-Hydroxyproline
Total chemical synthesis provides a versatile platform to obtain this compound and its derivatives, allowing for precise control over stereochemistry and the introduction of various functional groups.
A notable approach to the synthesis of this compound derivatives involves the use of cyclobutane (B1203170) serine analogs as starting materials. researchgate.netresearchgate.net This method relies on the transformation of a substituted cyclobutane skeleton, which can be prepared through a thermal [2+2] cycloaddition, into the desired pyrrolidine (B122466) ring of this compound. nih.gov For instance, cyclobutane serine analogs, when treated with sodium hydride in tetrahydrofuran, can furnish a mixture of N-protected cis- and trans-5-hydroxyproline. researchgate.net This process occurs with moderate cis/trans selectivity, and a mechanism involving tandem Michael and Wittig-like reactions has been proposed. researchgate.net
| Starting Material | Reagents | Products | cis/trans Ratio |
| Cyclobutane Serine Analog | NaH, THF | N-protected cis-5-hydroxyproline and trans-5-hydroxyproline | 68:32 |
The metabolism of proline involves its oxidation by proline dehydrogenase to form Δ¹-pyrroline-5-carboxylate (P5C). nih.govyoutube.com This intermediate, a dehydrogenation product of L-proline, can be a precursor in synthetic pathways. For example, L-glutamate semialdehyde, which is in equilibrium with P5C, can be utilized for the production of N-Boc-5-hydroxy-L-proline. researchgate.net This strategy is advantageous as it can start from readily available materials like DL-proline, offering high atomic economy. researchgate.net The metabolic pathways of proline and hydroxyproline (B1673980) involve distinct dehydrogenases, but their products can be acted upon by the same subsequent enzymes, indicating a potential for synthetic crossover. nih.govnih.gov
Achieving high levels of stereocontrol is a critical aspect of synthesizing this compound and its derivatives. Diastereoselective and enantioselective methods are employed to produce specific stereoisomers.
Diastereoselective Synthesis: Highly functionalized proline derivatives can be synthesized with high diastereoselectivity through methods like copper(I)-catalyzed reactions between CF3-substituted allenynes and tosylazide. nih.gov Another example is the diastereoselective conjugate addition of a lithium amide to an unsaturated ester, followed by a diastereoselective reductive cyclization of the resulting γ-amino ketone to set the stereochemistry of the proline ring. researchgate.net
Enantioselective Synthesis: For enantioselective approaches, catalytic systems are often employed. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold has been described, which serves as a versatile precursor for various 4-substituted prolines. nih.gov This method utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst under phase transfer conditions. nih.gov Furthermore, zinc-ProPhenol catalyzed direct asymmetric aldol (B89426) reactions between glycine Schiff bases and aldehydes can produce syn-β-hydroxy-α-amino esters, precursors to hydroxyproline derivatives, with good to excellent levels of diastereo- and enantioselectivity. acs.org
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |
| Double Allylic Alkylation | Chinchonidine-derived catalyst | Alkylation of glycine imine analog | Enantioselective (95:5 e.r. for a key intermediate) |
| Asymmetric Aldol Reaction | Zinc-ProPhenol complex | Aldol reaction of glycine Schiff base | Diastereo- and Enantioselective (up to 89% ee) |
Chemoenzymatic and Biocatalytic Routes to this compound Production
Chemoenzymatic and biocatalytic methods offer an alternative to purely chemical synthesis, often providing high selectivity and milder reaction conditions. The industrial production of hydroxyprolines, including this compound, has been successfully achieved using microorganisms that produce proline hydroxylases. guidechem.com These enzymes catalyze the hydroxylation of proline at specific positions. For instance, the enzymatic preparation of 5-hydroxy-L-proline can be accomplished from L-ornithine using a transaminase or an amine oxidase. researchgate.net This biocatalytic approach can also be used to produce N-protected derivatives like N-Cbz-5-hydroxy-L-proline and N-Boc-5-hydroxy-L-proline. researchgate.net
Design and Synthesis of this compound Derivatives and Analogs
The conformationally restricted pyrrolidine ring of hydroxyproline makes it an attractive scaffold for the design and synthesis of diverse derivatives and analogs with potential biological applications. biorxiv.orgacs.org A variety of multi-functionalized pyrrolidines have been synthesized from protected cis- or trans-3,4-epoxy-L-prolines. biorxiv.org These synthetic routes allow for the introduction of various substituents, such as methyl, phenyl, or phenol (B47542) ethers, at different positions on the proline ring. biorxiv.org
Another strategy involves the transformation of L-glutamic acid into a β-ketophosphonate, which can then be used in a Horner-Wadsworth-Emmons reaction with different aldehydes, followed by a hydrogenation-mediated ring closure to yield cis-5-substituted prolines. researchgate.net Furthermore, hydroxyproline "doubly customizable units" have been converted into functionalized hexahydropyrimidines, which can be incorporated into peptidomimetics. acs.org This involves an initial oxidative radical decarboxylation–alkylation of a hydroxyproline derivative, followed by the scission of the C4–C5 bond of the resulting 2-substituted 4-hydroxypyrrolidine. acs.org
Methodological Advancements and Synthetic Challenges
Advancements in synthetic methodologies have enabled more efficient and selective access to this compound and its analogs. The development of novel catalytic systems, such as the zinc-ProPhenol complexes for asymmetric aldol reactions and chinchonidine-derived phase-transfer catalysts, has been crucial for achieving high enantioselectivity. nih.govacs.org The use of cascade reactions, like the Cu(I)-catalyzed [3+2]-cycloaddition/ketenimine rearrangement/Alder-ene cyclization, allows for the rapid construction of complex and highly functionalized proline frameworks in a single operation with high diastereoselectivity. nih.gov
Despite these advancements, challenges remain. Controlling the stereochemistry at multiple centers in the pyrrolidine ring, especially when synthesizing highly substituted derivatives, requires careful selection of synthetic strategies and reaction conditions. The development of more efficient and atom-economical methods for the total synthesis of this compound from simple, achiral precursors is an ongoing area of research. Furthermore, the synthesis of specific isomers of this compound can be complicated by the potential for epimerization at certain positions during the synthetic sequence.
Metabolic Pathways and Catabolism of 5 Hydroxyproline in Biological Systems
Hydroxyproline (B1673980) Degradation Enzymes and Associated Metabolic Cycles
In vertebrates, the catabolism of trans-4-hydroxy-L-proline is a multi-step process primarily occurring within the mitochondria. mdpi.com This pathway converts hydroxyproline into intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle.
The initial and rate-limiting step in the degradation of 5-hydroxyproline is catalyzed by the mitochondrial inner membrane enzyme, hydroxyproline dehydrogenase, also known as proline dehydrogenase 2 (PRODH2) or hydroxyproline oxidase (OH-POX). nih.govresearchgate.net This enzyme is distinct from proline dehydrogenase (PRODH), which metabolizes proline. researchgate.net PRODH2 facilitates the oxidation of hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylic acid (OH-P5C). nih.govresearchgate.net During this reaction, electrons are transferred to the electron transport chain, contributing to ATP production. nih.govresearchgate.net Under certain conditions, these electrons can be accepted by oxygen, leading to the formation of reactive oxygen species (ROS). nih.gov Due to its critical role, PRODH2 is a potential therapeutic target for conditions like primary hyperoxaluria, where the breakdown of hydroxyproline contributes to excessive oxalate (B1200264) production. nih.gov
The intermediate, Δ¹-pyrroline-3-hydroxy-5-carboxylic acid (OH-P5C), stands at a metabolic branch point. researchgate.net It can be further catabolized in a reaction catalyzed by Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH), which converts OH-P5C to 4-erythro-hydroxy-L-glutamate. mdpi.commhmedical.com This subsequent product is then transaminated to 4-hydroxy-2-ketoglutarate, which is cleaved by an aldolase (B8822740) into glyoxylate (B1226380) and pyruvate. mhmedical.com
Alternatively, OH-P5C can be reduced back to hydroxyproline by an OH-P5C reductase. researchgate.netresearchgate.net This recycling pathway can be linked to the pentose (B10789219) phosphate (B84403) pathway (PPP) for the production of nucleotides necessary for DNA synthesis. nih.govresearchgate.net The interconversion between hydroxyproline and OH-P5C, similar to the proline-P5C cycle, may play a role in cellular redox homeostasis. nih.gov
Below is an interactive data table summarizing the key enzymes in the vertebrate hydroxyproline degradation pathway.
| Enzyme | Abbreviation | Function | Cellular Location |
| Hydroxyproline Dehydrogenase | PRODH2 / OH-POX | Converts hydroxyproline to OH-P5C | Mitochondria |
| Δ¹-Pyrroline-5-Carboxylate Dehydrogenase | P5CDH | Converts OH-P5C to 4-erythro-hydroxy-L-glutamate | Mitochondria |
| 4-hydroxy-2-oxoglutarate aldolase | HOGA1 | Cleaves 4-hydroxy-2-ketoglutarate to glyoxylate and pyruvate | Mitochondria |
| OH-P5C Reductase | - | Reduces OH-P5C back to hydroxyproline | Not specified |
Microbial Catabolism of Hydroxyproline (including specific this compound pathways where identified)
Microorganisms across various environments have evolved sophisticated enzymatic machinery to degrade hydroxyproline, utilizing it as a valuable source of carbon and nitrogen. nih.gov These pathways, both aerobic and anaerobic, highlight the metabolic versatility of bacteria.
Bacterial catabolism of trans-4-L-hydroxyproline often begins with an epimerization step. The enzyme hydroxyproline 2-epimerase converts trans-4-L-hydroxyproline to cis-4-D-hydroxyproline. nih.govcabidigitallibrary.org This is followed by the action of a D-hydroxyproline dehydrogenase, which oxidizes the intermediate to Δ¹-pyrroline-4-hydroxy-2-carboxylate. nih.govcabidigitallibrary.org This pathway ultimately yields α-ketoglutarate, which can enter the TCA cycle. cabidigitallibrary.orgresearchgate.net The enzymes involved in these pathways, such as hydroxyproline 2-epimerases (HyPRE), are distinct from proline racemases (PRAC) in their substrate specificity. nih.govplos.org
In anaerobic environments, such as the human gut, a key enzyme in hydroxyproline metabolism is the glycyl radical enzyme (GRE), trans-4-hydroxy-L-proline dehydratase (HypD). nih.govescholarship.org This enzyme catalyzes the direct dehydration of hydroxyproline to Δ¹-pyrroline-5-carboxylate (P5C). nih.govelifesciences.org P5C can then be reduced to proline by P5C reductase (P5CR), which can be used in Stickland fermentation reactions. nih.govelifesciences.org
A distinct anaerobic pathway has also been identified that involves a different GRE, trans-4-hydroxy-D-proline (t4D-HP) C-N-lyase (HplG). illinois.edunih.gov This pathway initiates with the isomerization of cis-4-hydroxy-L-proline to trans-4-hydroxy-D-proline, followed by a radical-mediated ring opening by HplG to produce 2-amino-4-ketopentanoate (AKP). illinois.edunih.govresearcher.life AKP is subsequently cleaved by a thiolase to yield acetyl-CoA and D-alanine. illinois.edunih.gov
The following table details the key enzymes in different microbial hydroxyproline catabolic pathways.
| Pathway | Key Enzyme(s) | Function | Organism Type |
| Aerobic Degradation | Hydroxyproline 2-epimerase, D-hydroxyproline dehydrogenase | Converts trans-4-L-Hyp to α-ketoglutarate | Aerobic Bacteria (e.g., Pseudomonas) |
| Anaerobic Dehydration | trans-4-hydroxy-L-proline dehydratase (HypD) | Dehydrates trans-4-L-Hyp to P5C | Anaerobic Bacteria (e.g., Clostridioides difficile) |
| Anaerobic C-N Cleavage | trans-4-hydroxy-D-proline C-N-lyase (HplG) | Converts cis-4-L-Hyp to acetyl-CoA and D-alanine | Fermenting Bacteria |
The abundance of hydroxyproline in animal and plant tissues makes it a significant nutrient source for microorganisms. nih.gov Bacteria in diverse ecosystems, including soil, compost, and the mammalian gut, can utilize hydroxyproline for growth. nih.govresearchgate.net The various catabolic pathways ultimately break down the hydroxyproline molecule into central metabolic intermediates like α-ketoglutarate, pyruvate, and acetyl-CoA. cabidigitallibrary.orgresearchgate.net These molecules can then be channeled into the TCA cycle for energy production or used as building blocks for the synthesis of other essential molecules, thus satisfying the organism's carbon and nitrogen requirements. researchgate.netelifesciences.org The genetic and molecular details of these pathways are crucial for understanding the ecological roles of these microorganisms. researchgate.net
Regulation of this compound Catabolic Enzymes and Pathways
The breakdown of this compound is a tightly controlled process, governed by a variety of regulatory mechanisms at both the transcriptional and enzymatic levels. These control systems ensure that the catabolism of this compound is responsive to the metabolic needs of the organism and integrated with other metabolic pathways, particularly that of proline. Regulation varies between mammalian and bacterial systems, reflecting their distinct metabolic contexts.
In mammalian systems, the regulation of this compound catabolism is multifaceted, involving transcriptional control by tumor suppressors, hormonal signals, and competitive inhibition with proline metabolism.
Transcriptional Regulation
The primary enzyme in the mammalian pathway, hydroxyproline oxidase (PRODH2), has been a subject of investigation regarding its transcriptional regulation by the tumor suppressor p53. While some studies have suggested that PRODH2 is a p53-inducible gene, contributing to p53-mediated apoptosis through the generation of reactive oxygen species, more recent and detailed analyses present a more nuanced picture. nih.govresearchgate.netwikipedia.org It has been demonstrated that while the gene for proline dehydrogenase (PRODH), the analogous enzyme in proline catabolism, is strongly induced by p53 and its family members (p63 and p73), PRODH2 shows minimal to no response. nih.govplos.org Predicted p53 response elements in the PRODH2 gene are poor matches to the consensus sequence and exhibit weak responsiveness in functional assays. plos.org Therefore, PRODH2 is considered, at best, a weak p53 target, with its induction by genotoxic stress being cell-line specific and of a much lower magnitude compared to PRODH. nih.govplos.org
Hormonal Regulation
Hormonal signals also play a role in modulating this compound metabolism. Glucocorticoids and growth hormone have been shown to influence the expression and activity of enzymes in related metabolic pathways. For instance, glucocorticoids are known to regulate the expression of the growth hormone gene, which in turn can affect amino acid metabolism. nih.govnih.govmdpi.com Studies in mice have demonstrated that growth hormone action is positively associated with circulating levels of hydroxyproline. nih.govnih.govmdpi.com Mice with increased growth hormone action exhibit elevated plasma hydroxyproline, while those with resistance to growth hormone have decreased levels. nih.gov While the direct molecular mechanisms of how these hormones specifically regulate the enzymes of this compound catabolism are still being elucidated, these findings point towards a systemic level of control that integrates amino acid metabolism with the broader endocrine system.
Competitive Inhibition
A significant layer of regulation arises from the interplay between the catabolic pathways of this compound and proline. The intermediates of both pathways converge at the level of Δ¹-pyrroline-5-carboxylate (P5C) and its hydroxylated counterpart, Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). Both of these intermediates can be acted upon by the same downstream enzyme, P5C dehydrogenase (encoded by the ALDH4A1 gene). mhmedical.com This shared enzymatic step creates a competitive environment.
Furthermore, it has been shown that trans-4-hydroxy-L-proline acts as a competitive inhibitor of ALDH4A1. nih.gov This suggests that an accumulation of this compound can lead to substrate inhibition of the final step of its own catabolic pathway, as well as competitively impede the breakdown of proline. nih.gov This mutual cross-inhibition of the catabolic products of proline and hydroxyproline provides a mechanism for maintaining a balance between these two interconnected metabolic pathways. frontiersin.org
In bacterial systems, the regulation of this compound catabolism is primarily achieved through a well-defined genetic system involving a transcriptional repressor.
The hyp Gene Cluster and the HypR Repressor
In many bacteria, the genes responsible for the uptake and catabolism of this compound are organized into a gene cluster, often designated as the hyp cluster. nih.gov The expression of these genes is controlled by a negative regulator, HypR, which belongs to the GntR family of transcriptional repressors. nih.govasm.org In the absence of this compound, the HypR protein binds to specific operator sequences in the promoter regions of the hyp genes, preventing their transcription. nih.gov
The derepression of the hyp gene cluster is triggered by the presence of this compound or its metabolites. Studies in Sinorhizobium meliloti have shown that while trans-4-L-hydroxyproline can relieve the repression by HypR, its catabolite, cis-4-D-hydroxyproline, is a more potent inducer. asm.org This suggests that the initial steps of this compound catabolism generate the signaling molecule that fully activates the pathway, a form of substrate induction. This regulatory mechanism allows bacteria to efficiently utilize this compound as a carbon and nitrogen source when it is available in the environment, while keeping the expression of the catabolic machinery switched off in its absence to conserve cellular resources.
Table 1: Key Regulatory Factors of this compound Catabolism
| Regulatory Factor | Organism(s) | Target | Effect |
|---|---|---|---|
| p53 | Mammals | PRODH2 gene | Weak and cell-type dependent transcriptional induction |
| Growth Hormone | Mammals | Circulating hydroxyproline levels | Positive correlation; mechanism on enzymes under investigation |
| Glucocorticoids | Mammals | Growth hormone expression (indirect) | Indirectly influences amino acid metabolism |
| trans-4-hydroxy-L-proline | Mammals | P5C Dehydrogenase (ALDH4A1) | Competitive inhibition |
| HypR | Bacteria | hyp gene cluster | Transcriptional repression |
| cis-4-D-hydroxyproline | Bacteria | HypR repressor | Induces derepression of hyp genes |
Biological Roles and Molecular Functions of 5 Hydroxyproline
Occurrence and Functional Significance in Microbial Metabolites
5-Hydroxyproline, an isomer of hydroxyproline (B1673980), is a non-proteinogenic amino acid that plays a significant role in the metabolism of various microorganisms. Bacteria in diverse environments, including soil and the mammalian gut, can utilize hydroxyproline as a source of both carbon and nitrogen. nih.gov The catabolism of trans-4-hydroxy-L-proline in some bacteria involves its epimerization to cis-4-hydroxy-D-proline, which is then oxidized. nih.gov In some microorganisms, hydroxyproline is synthesized from free L-proline and is then incorporated into secondary metabolites. nih.gov
Recent research has uncovered a novel glycyl radical enzyme, trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), in the human gut microbiome that is responsible for the anaerobic metabolism of Hyp. escholarship.org This enzyme catalyzes the dehydration of Hyp to generate Δ1-pyrroline-5-carboxylate (P5C). escholarship.org The discovery of this metabolic pathway highlights the widespread nature of anaerobic Hyp metabolism in various anoxic environments beyond the human gut. escholarship.org
The metabolic pathways for different isomers of L-hydroxyproline have been examined at a molecular level in microorganisms. For instance, the bacterial pathway for trans-4-hydroxy-L-proline (T4LHyp) converts it into α-ketoglutarate through a series of enzymatic reactions. cabidigitallibrary.org This pathway is distinct from the one found in mammals. cabidigitallibrary.org In contrast, the metabolism of trans-3-hydroxy-L-proline (T3LHyp) may be a shared pathway among mammals, bacteria, and archaea, converting it into L-proline. cabidigitallibrary.org
Role in Natural Antibiotics and Related Molecular Interactions
Hydroxyproline is a constituent of certain peptide antibiotics. cabidigitallibrary.orgresearchgate.net Its unique ring structure imparts conformational rigidity and chemical stability, which are valuable properties in the synthesis of compounds with pharmaceutical applications. researchgate.net The incorporation of hydroxyproline into these peptides is often a result of the hydroxylation of proline residues. researchgate.net
Silver(I) complexes with proline and its derivative, hydroxyproline, have demonstrated notable antibacterial activity. rsc.orgrsc.org Studies have shown that these complexes can exhibit higher or equivalent antibacterial efficacy against strains like Bacillus cereus, Pseudomonas aeruginosa, and Staphylococcus aureus when compared to silver nitrate. rsc.org The unique structural properties of proline and hydroxyproline contribute to the biological activity of these complexes. rsc.org
Post-Translational Modification of Proteins (Distinguishing 5-Hydroxylation where applicable)
Protein hydroxylation is a critical post-translational modification (PTM) where a hydroxyl group is added to an amino acid residue, most commonly proline and lysine. creative-proteomics.com This enzymatic process is crucial for the structural integrity and functional diversity of proteins. creative-proteomics.com Prolyl hydroxylation, the addition of a hydroxyl group to a proline residue, is a dynamic PTM that can regulate protein stability and protein-protein interactions. oup.com This modification is catalyzed by a class of enzymes known as hydroxylases, which require oxygen and various co-factors. creative-proteomics.com
The most well-known example of proline hydroxylation is in collagen, where it is essential for the formation of stable triple helices that provide structural support to tissues. creative-proteomics.comresearchgate.net However, this modification is not limited to collagen and plays a vital role in various cellular processes. wikipedia.org For instance, the hydroxylation of proline in the alpha subunit of Hypoxia-inducible factor (HIF-α) targets it for degradation under normoxic conditions, a key mechanism in cellular oxygen sensing. nih.govwikipedia.org
While collagen is rich in hydroxyproline, this modified amino acid is also found in a number of other proteins. wikipedia.orgnih.gov Mass spectrometry-based proteomics has been instrumental in identifying novel sites of prolyl hydroxylation in the mammalian proteome. nih.gov
| Protein | Identified Hydroxylation Site(s) |
| FK506-binding protein 10 (FKBP10) | Proline residues |
| Myosin heavy chain 10 (MYH10) | Proline residues |
| Hexokinase 2 (HK2) | Proline residues |
| Pyruvate Kinase (PKM) | Proline residues |
| C-1 Tetrahydrofolate synthase (MTHFD1) | Proline residues |
| Elastin (B1584352) | Collagen-like domains |
| Argonaute 2 | Collagen-like domains |
| Cardiac Actin | Proline 72 |
| Non-muscle Actin | Prolines 307 and 322 |
| Serine/arginine-rich splicing factor 2 (SRSF2) | Proline residues |
| Splicing factor proline- and glutamine-rich (SFPQ) | Proline residues |
This table is based on findings from multiple research studies identifying prolyl hydroxylation in non-collagen proteins. oup.comwikipedia.orgnih.gov
The hydroxylation of proline residues can have a significant impact on the structure and function of a protein. In collagen, the hydroxylation of proline in the Yaa position of the repeating Gly-Xaa-Yaa sequence is crucial for the stability of the triple helix. wikipedia.org This modification allows for the sharp twisting of the collagen helix. wikipedia.org
Beyond its structural role in collagen, prolyl hydroxylation can influence protein stability in other ways. In the case of HIF-α, hydroxylation leads to its degradation. nih.gov Conversely, for other proteins like MAPK6, prolyl hydroxylation can actually increase protein stability. nih.gov Hydroxylation can also affect the enzymatic activity of proteins by perturbing their interactions with activators or by influencing other post-translational modifications. nih.gov Furthermore, it can alter protein-protein interactions and downstream signaling events. oup.comnih.gov For example, inhibition of prolyl hydroxylases has been shown to alter protein stability, translation, and even RNA splicing in human cardiomyocytes. oup.com
Contributions to Specialized Peptides and Signaling Molecules
In the plant kingdom, proline-containing peptides that are hydroxylated serve as an important class of signaling molecules. nih.gov These hydroxyproline-rich glycoproteins (HRGPs) are found in plant cell walls and play roles in growth, cell differentiation, and defense. wikipedia.orgnih.govbritannica.com The hydroxyproline residues in these proteins often serve as attachment points for glycan chains, a further post-translational modification. wikipedia.orgbritannica.com
For instance, PSY1, a secreted plant glycopeptide hormone, is an 18-amino acid peptide where a hydroxyproline residue is glycosylated. nih.gov This modification is crucial for its function as a signaling molecule. The arabinosylation of short-peptide plant hormones is essential for various aspects of plant development. nih.gov
Analytical Methodologies for 5 Hydroxyproline Quantification and Characterization
Chromatographic Separation Techniques for 5-Hydroxyproline
Chromatographic methods are fundamental for separating this compound from other amino acids and matrix components, enabling its precise quantification. These techniques often require derivatization to enhance detectability and improve chromatographic behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High Sensitivity Analysis
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly LC-MS/MS, has emerged as a powerful tool for hydroxyproline (B1673980) analysis due to its superior sensitivity, specificity, and speed compared to traditional methods spandidos-publications.commdpi.comspandidos-publications.com. LC-MS/MS techniques can achieve detection limits in the picogram (pg) to nanogram (ng) per milliliter range, making them ideal for analyzing low concentrations of hydroxyproline in complex biological fluids like plasma, serum, and urine, as well as in tissue samples spandidos-publications.commdpi.comspandidos-publications.comrestek.comnih.govnih.govsciex.com.
Methods can be designed for direct analysis without derivatization, or they may incorporate pre-column derivatization to further enhance ionization efficiency and reduce interference restek.comnih.govresearchgate.net. The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes in tandem mass spectrometry significantly boosts selectivity and sensitivity nih.govsciex.comresearchgate.net. For instance, a rapid LC-MS/MS method has been developed for the simultaneous analysis of 45 amino acids, including hydroxyproline, in plasma within a 13-minute run restek.com. Another study reported an LC/MS/MS method for hydroxyproline in mouse kidney with good linearity (5-500 nmol/mg tissue) and high precision and accuracy (less than 6% and within 100 ± 6%, respectively) nih.gov. The sensitivity offered by LC-MS often surpasses that of fluorescence detection methods mdpi.com. Furthermore, LC-MS techniques can be adapted for chiral analysis, allowing the separation of hydroxyproline stereoisomers or epimers researchgate.net.
Table 1: Comparison of Chromatographic Techniques for Hydroxyproline Analysis
| Technique | Derivatization Required | Typical Sensitivity (LOD/LOQ) | Typical Run Time | Key Features/Applications | Citations |
| LC-MS/MS | Optional/No | pg level / ng/mL range | ~5-13 min | High sensitivity, specificity, biofluids, tissue analysis, chiral separation spandidos-publications.commdpi.comspandidos-publications.comrestek.comnih.govnih.govsciex.com | spandidos-publications.commdpi.comspandidos-publications.comrestek.comnih.govnih.govsciex.com |
| HPLC-FLD | Yes | ng/mL range (LOD ~0.33 ng/mL) | ~14-35 min | High sensitivity, requires derivatization for detection mendelnet.czpsu.edutandfonline.com | mendelnet.czpsu.edutandfonline.com |
| HPLC-UV | Yes | Lower than FLD/MS | Variable | Common, requires derivatization, less sensitive than FLD/MS spandidos-publications.comlcms.czresearchgate.net | spandidos-publications.comlcms.czresearchgate.net |
| GC-MS | Yes | ng/mL to pg/mL range | ~5-7 min (fast) | Requires volatile derivatives, chiral analysis, tissue hydrolysates researchgate.netresearchgate.netnih.govubbcluj.ronih.govuva.es | researchgate.netresearchgate.netnih.govubbcluj.ronih.govuva.es |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) remains a widely utilized technique for hydroxyproline quantification, particularly when coupled with fluorescence detection (HPLC-FLD) or UV detection spandidos-publications.comresearchgate.netmendelnet.czpsu.edutandfonline.comresearchgate.netinnovareacademics.in. Due to hydroxyproline's relatively low UV absorbance and its nature as a secondary amine, derivatization is often necessary to enhance sensitivity and enable detection mendelnet.czpsu.edutandfonline.comlcms.czinnovareacademics.inusp.orgoup.com.
Common pre-column derivatization reagents include 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with both primary and secondary amines, and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD), which shows specificity for proline and hydroxyproline psu.edutandfonline.comlcms.czinnovareacademics.in. While ortho-phthalaldehyde (OPA) is effective for primary amines, it does not react with secondary amines like hydroxyproline lcms.czusp.org. HPLC-FLD methods can achieve high sensitivity, with reported limits of detection (LOD) around 0.33 ng/mL and limits of quantification (LOQ) of 1.00 ng/mL, demonstrating good linearity (R² = 0.9998) mendelnet.cz. HPLC methods can also be employed for the chiral resolution of hydroxyproline stereoisomers using specialized columns researchgate.nettandfonline.com. However, some HPLC methods can be time-consuming, with separation times extending beyond 30 minutes spandidos-publications.com.
Gas Chromatography/Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive and specific approach for hydroxyproline determination, particularly when coupled with derivatization to render the analyte volatile researchgate.netnih.govubbcluj.ronih.gov. Common derivatization strategies involve converting hydroxyproline into more volatile derivatives such as N(O)-tert-butyldimethylsilyl derivatives, trifluoroacetyl esters, or methyl ester pentafluoropropionyl (PFP) derivatives researchgate.netubbcluj.ronih.gov. For chiral analysis, derivatization with reagents like heptafluorobutyl chloroformate and methylamine (B109427) has been successfully employed researchgate.net.
GC-MS analysis often utilizes Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes to enhance sensitivity and specificity, allowing for quantification at the ng/mL to pg/mL levels researchgate.netnih.govubbcluj.ro. This technique has been applied to various matrices, including bone hydrolysates and biological fluids like urine and plasma researchgate.netnih.govnih.gov. GC-MS methods are often characterized by their speed, with some protocols achieving analysis times as short as 5-7 minutes for free amino acids uva.es. Precision and accuracy values reported for GC-MS methods in biological matrices are generally good, with typical RSDs below 11.5% and accuracies within 97-120% nih.gov.
Spectroscopic and Colorimetric Determination of this compound
Colorimetric assays represent a more traditional and accessible method for hydroxyproline quantification, relying on a chemical reaction that produces a colored product proportional to the analyte concentration spandidos-publications.combiocompare.comstem-art.comnih.gov. The fundamental principle involves the oxidation of hydroxyproline to pyrrole (B145914), which subsequently reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde, DMAB) to form a chromophore that can be detected spectrophotometrically, typically at an absorbance maximum of 560 nm or 570 nm biocompare.comstem-art.comnih.govcaymanchem.comsigmaaldrich.combiovendor.com.
These assays generally require the hydrolysis of collagen to release hydroxyproline before analysis caymanchem.combiovendor.comquickzyme.com. While historically effective, older colorimetric methods using perchloric acid (HClO₄) have been shown to underestimate hydroxyproline content compared to chromatographic methods nih.gov. Improvements have been made by replacing HClO₄ with hydrochloric acid (HCl) in Ehrlich's solution, leading to more accurate quantification and better concordance with gold-standard chromatographic amino acid analysis nih.gov. Colorimetric assays typically offer a quantifiable range from approximately 0.006 to 3 µg for hydroxyproline, with a lower limit of quantification (LLOQ) around 0.047 µg caymanchem.com. These methods are generally less expensive and require less specialized equipment than chromatographic techniques, making them suitable for high-throughput screening or when extreme sensitivity is not paramount spandidos-publications.comnih.gov.
Table 2: Key Parameters of Colorimetric Hydroxyproline Assays
| Assay Type | Principle | Chromophore Reagent | Detection Wavelength | Typical Range | Sensitivity (LLOQ) | Citations |
| Colorimetric | Oxidation to pyrrole followed by reaction with DMAB | DMAB (Ehrlich's reagent) | 560 nm or 570 nm | 0.006-3 µg | 0.047 µg | biocompare.comstem-art.comnih.govcaymanchem.comsigmaaldrich.combiovendor.com |
| Colorimetric (Improved HCl) | Oxidation to pyrrole followed by reaction with DMAB using HCl | DMAB (Ehrlich's reagent) | 560 nm or 570 nm | Correlates with AA analysis | - | nih.gov |
Enzymatic Assay Development for Specific this compound Detection
Enzymatic assays offer a highly specific route for hydroxyproline detection, leveraging the catalytic activity of enzymes that act on hydroxyproline researchgate.net. These methods can involve coupling systems with metabolic enzymes, such as hydroxyproline 2-epimerase (HypE) and cis-4-hydroxy-D-proline dehydrogenase (HypDH), which facilitate the conversion of hydroxyproline into detectable products researchgate.net.
These enzyme-coupled reactions can be monitored spectrophotometrically, allowing for the estimation of hydroxyproline content within specific concentration ranges, for example, 0.004-1 mM for trans-4-hydroxy-L-proline (T4LHyp) and 0.05-1 mM for trans-3-hydroxy-L-proline (T3LHyp) researchgate.net. Such enzymatic approaches can yield results that are consistent with those obtained by HPLC, offering an alternative detection strategy researchgate.net. However, the stability of the enzymes used in these assays can be a consideration for routine application researchgate.net.
Advanced Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation and appropriate derivatization are critical for the successful analysis of this compound, regardless of the chosen detection method.
Hydrolysis: For samples containing collagen, hydrolysis is a necessary first step to release hydroxyproline. This is commonly achieved through acid hydrolysis using concentrated hydrochloric acid (HCl) or perchloric acid (HClO₄) at elevated temperatures nih.govnih.govstem-art.comcaymanchem.comquickzyme.com. Alkaline hydrolysis using sodium hydroxide (B78521) (NaOH) is another option quickzyme.com. Some modern protocols aim to streamline this process by avoiding the drying step typically required after acid hydrolysis, thereby reducing sample preparation time biovendor.com.
Derivatization: Derivatization is frequently employed to enhance the volatility, detectability, and chromatographic separation of hydroxyproline.
For GC-MS: Reagents such as heptafluorobutyl chloroformate combined with methylamine are used for chiral separation researchgate.net, while N(O)-tert-butyldimethylsilyl derivatives are common for GC analysis of bone hydrolysates researchgate.net. Trifluoroacetyl esters and methyl ester pentafluoropropionyl (PFP) derivatives are also widely used to increase volatility ubbcluj.ronih.gov.
For HPLC: Derivatization reagents like FMOC-Cl and NBD are employed to react with hydroxyproline, improving sensitivity and specificity for detection psu.edutandfonline.comlcms.czinnovareacademics.in. NBD, in particular, offers specificity for proline and hydroxyproline psu.edutandfonline.com.
Extraction and Purification: Techniques such as liquid-liquid micro-extraction, solid-phase extraction (SPE), and anion exchange resin extraction are utilized to isolate and purify hydroxyproline from complex biological matrices before analysis or derivatization researchgate.netpsu.eduresearchgate.netuva.es.
Chiral Resolution: The separation of hydroxyproline stereoisomers is often achieved through derivatization followed by chromatography on chiral stationary phases or by using specific chiral derivatizing agents, such as Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (L-FDVA) researchgate.net.
Internal Standards: The use of internal standards, including isotopically labeled analogues (e.g., deuterium-labeled hydroxyproline) or structurally similar compounds (e.g., cis-hydroxyproline, pipecolic acid), is crucial for accurate quantification by compensating for variations in sample preparation, derivatization, and instrument response nih.govresearchgate.netoup.com.
Table 3: Common Derivatization Reagents for Hydroxyproline Analysis
| Derivatization Reagent | Target Technique | Reacts With | Key Advantage/Application | Citations |
| FMOC-Cl (9-fluorenylmethylchloroformate) | HPLC | Primary/Secondary amines | Derivatizes Pro and Hyp lcms.czinnovareacademics.in | lcms.czinnovareacademics.in |
| NBD (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole) | HPLC | Proline/Hydroxyproline | Specific for Pro/Hyp psu.edutandfonline.com | psu.edutandfonline.com |
| Heptafluorobutyl chloroformate & Methylamine | GC-MS | Carboxylic acid, amine, hydroxyl groups | Chiral separation researchgate.net | researchgate.net |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | GC-MS | Hydroxyl, amine, carboxyl groups | Silylation for GC researchgate.net | researchgate.net |
| PFP (Pentafluoropropionyl) derivatives | GC-MS | Carboxylic acid, hydroxyl, amine groups | Volatility for GC nih.govnih.gov | nih.govnih.gov |
| OPA (ortho-phthalaldehyde) | HPLC | Primary amines | Not suitable for Pro/Hyp alone lcms.czusp.org | lcms.czusp.org |
| Dabsyl-chloride | HPLC | Amines (after other reactions) | Used in multi-step derivatization oup.com | oup.com |
| L-FDVA (Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide) | LC-MS/HPLC | Amines | Chiral separation of Hyp epimers researchgate.net | researchgate.net |
Compound List:
this compound (Hyp)
Proline (Pro)
Collagen
Lysine
Creatinine
Tryptophan
Phenylalanine
Leucine
Isoleucine
Methionine
Norvaline
Valine
Tyrosine
Cysteine
Alanine
Threonine
Glutamine
Serine
Asparagine
Glutamic acid
Histidine
Arginine
Allo-isoleucine
Sarcosine
3-Hydroxyproline (B1217163) (3-Hyp)
4-Hydroxy-L-proline (4-Hyp)
cis-4-hydroxy-L-proline (cis-4-L-Hyp)
trans-4-hydroxy-L-proline (trans-4-L-Hyp)
cis-4-D-Hyp
trans-3-L-Hyp
cis-3-L-Hyp
5-hydroxy-L-pipecolic acid
Pipecolic acid
Azetidine-2-carboxylic acid
Nε-TML (Nε,Nε-dimethyl-l-lysine)
Nε-(1-carboxymethyl)-l-[2,4,4-2H3]-lysine (d3-CML)
Nε-Methyl-l-lysine
3,4-dehydroproline
NBD (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole)
OPA (ortho-phthalaldehyde)
FMOC-Cl (9-fluorenylmethylchloroformate)
DMAB (4-(Dimethylamino)benzaldehyde)
Chloramine T
Ehrlich's reagent
L-FDVA (Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide)
Marfey's reagent analogue
Advanced Research Directions and Future Perspectives in 5 Hydroxyproline Studies
Mechanistic Understanding of 5-Hydroxyproline’s Specific Molecular Interactions
The presence of a hydroxyl group at the C5 position of the proline ring profoundly influences its stereochemistry and molecular interactions, which are fundamental to its biological roles, particularly in the structure of collagen. Research is ongoing to dissect the precise mechanisms by which this compound governs the stability and molecular recognition of proteins.
The stability of the collagen triple helix is significantly enhanced by the presence of this compound in the Yaa position of the repeating Gly-Xaa-Yaa sequence. wikipedia.orgnih.gov Initially, this stabilization was attributed to a network of water-mediated hydrogen bonds. However, more recent studies have demonstrated that the primary stabilizing force arises from stereoelectronic effects. wikipedia.org The electronegative hydroxyl group influences the pyrrolidine (B122466) ring pucker, favoring the Cγ-exo conformation, which preorganizes the polypeptide backbone into the polyproline II-type (PPII) helical conformation required for triple helix formation. nih.govresearchgate.net This conformational restriction reduces the entropic cost of folding, thereby increasing the thermal stability of the entire protein assembly. nih.gov
Beyond its structural role in collagen, this compound is a key recognition element in various protein-protein interactions. A notable example is the binding of hypoxia-inducible factor 1α (HIF-1α) to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. acs.org Hydroxylation of specific proline residues in HIF-1α creates a binding site for VHL, leading to the ubiquitylation and subsequent proteasomal degradation of HIF-1α under normoxic conditions. acs.org The hydroxyl group of the modified proline forms critical hydrogen bonds with residues in the VHL binding pocket, an interaction essential for the recognition event.
Below is a table summarizing the key molecular interactions involving this compound:
| Interaction Type | Mechanism | Biological Significance | Key Research Findings |
|---|---|---|---|
| Intramolecular Stabilization (Collagen) | Stereoelectronic effects (gauche effect) favoring the Cγ-exo ring pucker. | Enhances thermal stability of the collagen triple helix. | Stabilization is primarily due to stereoelectronic effects rather than water-mediated hydrogen bonds. wikipedia.org |
| Protein-Protein Recognition (HIF-1α/VHL) | The hydroxyl group acts as a hydrogen bond donor, enabling specific recognition by the VHL protein. | Triggers the degradation of HIF-1α under normal oxygen levels, regulating the cellular response to hypoxia. | Hydroxylation of Pro564 in HIF-1α is a critical event for VHL binding. acs.org |
| Protein-Receptor Binding (Collagen/Integrin) | 1. Indirectly, by maintaining the structural integrity of the triple helix. 2. Directly, by participating in binding interfaces with specific integrins. | Mediates cell adhesion, signaling, and tissue organization. | Reduced hydroxylation destabilizes the helix, impairing integrin binding at 37°C. For some integrins, direct interaction with hydroxyproline (B1673980) enhances binding affinity. abo.fi |
Development of Novel Probes and Tracers for In Vivo and In Vitro Research
Advancing the understanding of this compound's dynamic roles in biology necessitates the development of sophisticated tools for its detection and tracking in both living systems (in vivo) and laboratory settings (in vitro).
In vitro quantification of this compound is well-established, primarily through colorimetric assays. cellbiolabs.com These methods typically involve the acid hydrolysis of proteins (e.g., collagen) to release free this compound, followed by its chemical oxidation to a pyrrole (B145914) intermediate. This intermediate then reacts with an Ehrlich's reagent to produce a chromophore that can be measured spectrophotometrically. cellbiolabs.combiocompare.com Several commercial kits are available based on this principle, offering sensitivity for measuring hydroxyproline in tissue hydrolysates and other biological fluids. cellbiolabs.comfishersci.com However, these are destructive, end-point assays and cannot be used to monitor the dynamics of this compound in real-time or within intact cellular structures.
The development of probes for in vivo and real-time in vitro analysis represents a significant challenge and a key future direction. There is a need for novel molecular probes, such as fluorescently labeled antibodies or aptamers, that can specifically recognize and bind to this compound residues within proteins. Such probes would enable the visualization of hydroxylated collagen and other proteins in tissues and cells, providing spatial and temporal information about their deposition and turnover.
Furthermore, the creation of radiotracers for Positron Emission Tomography (PET) imaging could revolutionize the study of this compound metabolism in vivo. mdpi.com A PET tracer for this compound or its metabolic precursors could allow for the non-invasive quantification of collagen synthesis and degradation rates in various physiological and pathological conditions. nih.gov The design of such tracers would involve labeling a suitable molecule with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) and ensuring it has the appropriate pharmacokinetic properties to reach the target tissue and participate in the metabolic pathway of interest. mdpi.com While tracers for other amino acids and metabolic processes are well-developed, specific PET radiotracers for imaging this compound metabolism remain an unexplored but promising area of research. mdpi.com
The table below summarizes current and future tools for this compound research:
| Tool Type | Application | Principle | Status and Future Directions |
|---|---|---|---|
| Colorimetric Assays | In Vitro Quantification | Chemical reaction with oxidized hydroxyproline to produce a measurable colored product. | Widely available and used for total hydroxyproline measurement in hydrolyzed samples. cellbiolabs.com Future improvements could focus on increasing sensitivity and throughput. |
| Fluorescent Probes | In Vitro / In Vivo Imaging | Antibodies or aptamers labeled with fluorophores that specifically bind to hydroxyproline-containing epitopes. | Largely in the developmental stage. A key goal is to create probes that can function in living cells and tissues to track protein hydroxylation dynamically. |
| Radiotracers (e.g., for PET) | In Vivo Metabolic Imaging | Molecules labeled with positron-emitting isotopes that are incorporated into metabolic pathways involving hydroxyproline. | A conceptual area with high potential. Development would require synthesis of a suitable tracer and validation in animal models to track collagen turnover non-invasively. mdpi.comnih.gov |
Computational Modeling and Structural Biology Investigations of 5-Hydroxylated Systems
Computational modeling and structural biology are indispensable tools for investigating the impact of 5-hydroxylation on protein structure, stability, and dynamics at an atomic level. These approaches provide insights that are often difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations have become a cornerstone for studying 5-hydroxylated systems, particularly collagen. uni-miskolc.hu These simulations model the movement of atoms over time, allowing researchers to explore conformational landscapes, protein stability, and mechanical properties. asme.org A critical aspect of accurate MD simulations is the development of robust molecular mechanics parameters for modified residues like this compound. New parameter sets have been developed that accurately reproduce the preferred pyrrolidine ring pucker, which is essential for modeling the stability of the collagen triple helix. nih.gov MD studies have been used to investigate the influence of this compound concentration on the mechanical behavior of collagen mimetic proteins, revealing how hydroxylation affects the forces required to separate the individual polypeptide chains. asme.orgasme.org
Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide high-resolution snapshots of 5-hydroxylated proteins. These structures have been fundamental in confirming the role of this compound in stabilizing the collagen triple helix and in understanding its recognition by other proteins, such as integrins and the VHL E3 ligase. acs.orgabo.fi By comparing the structures of hydroxylated and non-hydroxylated collagen-like peptides, researchers can directly visualize the conformational changes induced by the hydroxyl group. researchgate.net
In addition to structural analysis, computational methods are being developed to predict which proline residues in a protein sequence are likely to be hydroxylated. nih.gov These in silico tools use machine learning algorithms and features such as amino acid sequence context, physicochemical properties, and structural information to identify potential hydroxylation sites. researchgate.netmdpi.com Such predictive models are valuable for annotating newly discovered proteins and for guiding experimental studies to understand the functional consequences of hydroxylation. nih.gov
The table below highlights key computational and structural approaches used in this compound research:
| Methodology | Objective | Key Findings and Applications |
|---|---|---|
| Molecular Dynamics (MD) Simulations | To study protein dynamics, stability, and mechanical properties. | Confirmed that this compound stabilizes the collagen triple helix primarily through stereoelectronic effects. nih.gov Used to analyze the influence of hydroxylation on the mechanical unfolding of collagen. asme.orgasme.org |
| X-ray Crystallography / NMR Spectroscopy | To determine the high-resolution 3D structure of proteins. | Provided atomic-level details of the collagen triple helix and the specific hydrogen bonding networks in the VHL-HIF-1α complex. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | To study electronic properties and reaction mechanisms with high accuracy. | Used to analyze the molecular electrostatic potential surface of hydroxyproline-containing ligands to understand preferential binding to protein targets like VHL. acs.org |
| Bioinformatics / Machine Learning | To predict post-translational modification sites from protein sequences. | Development of predictors like iHyd-PseAAC to identify potential proline hydroxylation sites, aiding in functional annotation of proteins. mdpi.com |
Q & A
Q. How can conflicting hydroxylation site annotations in public databases be addressed?
- Methodological Answer : Curate datasets using consensus criteria: require ≥2 independent studies with orthogonal methods (e.g., Edman degradation + MS) for annotation. Contribute corrections to databases via community platforms like PRIDE .
Ethical & Validation Considerations
- Ethical Approval : For human studies, include IRB approval details (e.g., protocol number, consent forms) and adhere to NIH preclinical guidelines for animal models .
- Validation : Replicate key findings in orthogonal assays (e.g., hydroxyproline assay kits vs. MS) and share code/analytical pipelines via GitHub .
Table 1 : Comparison of this compound Detection Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
